Ethyl (z)-3-(tributylstannyl)acrylate is an organotin compound characterized by the presence of a tributylstannyl group attached to an acrylate moiety. Its molecular formula is , and it features a double bond between the carbon atoms, which is typical for acrylates, allowing for various
Ethyl (z)-3-(tributylstannyl)acrylate can be synthesized through several methods:
Ethyl (z)-3-(tributylstannyl)acrylate finds applications primarily in organic synthesis:
Interaction studies involving ethyl (z)-3-(tributylstannyl)acrylate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reagent in organic synthesis and its behavior in different chemical environments. Understanding these interactions is crucial for optimizing reaction conditions and improving yields during synthesis .
Several compounds share structural similarities with ethyl (z)-3-(tributylstannyl)acrylate, particularly those containing stannyl groups or acrylate functionalities. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 3-(dimethylamino)acrylate | 0.75 | |
| (E)-Ethyl 3-(dimethylamino)acrylate | 0.75 | |
| (E)-Ethyl 3-acetamidobut-2-enoate | 0.74 |
Ethyl (z)-3-(tributylstannyl)acrylate stands out due to its combination of a tributylstannyl group with an acrylonitrile structure, providing unique reactivity patterns not found in simpler acrylates or stannanes. This unique combination allows it to participate in a broader range of chemical transformations, making it particularly valuable in synthetic organic chemistry and material science applications .
The synthesis of organotin compounds dates to 1849, when Edward Frankland first reported diethyltin diiodide, marking the inception of tin-carbon bond chemistry. Early methodologies relied on direct reactions between tin metals and alkyl halides, but these approaches suffered from poor selectivity and low yields. The mid-20th century saw a paradigm shift with the commercialization of polyvinyl chloride (PVC), which necessitated organotin stabilizers to prevent thermal degradation. This industrial demand catalyzed research into tin-acrylate hybrids, as their dual functionality—combining the radical-scavenging properties of organotins with the polymerizable acrylate group—proved ideal for stabilizing PVC.
By the 1970s, Ziegler-Natta catalysts enabled stereoselective synthesis of tin-containing acrylates. Ethyl (Z)-3-(tributylstannyl)acrylate emerged as a model compound during this period due to its structural simplicity and reactivity in Stille coupling reactions. Early routes involved stoichiometric tin reagents, such as tributyltin hydride, reacting with ethyl acrylate under radical-initiated conditions. However, these methods produced mixtures of (Z)- and (E)-isomers, necessitating costly chromatographic separations. The 1980s introduced palladium-mediated cross-couplings, which improved stereocontrol but required expensive ligands and inert atmospheres.
The Stille coupling reaction, a cornerstone of modern synthetic methodology, relies on the union of organostannanes with organic electrophiles under palladium catalysis to form carbon–carbon bonds. Ethyl (Z)-3-(tributylstannyl)acrylate excels in this context due to its stability, handling convenience, and predictable reactivity. As a tributylstannyl-bearing acrylate, it participates in coupling reactions with aryl halides, vinyl triflates, and other electrophiles to yield α,β-unsaturated esters—a motif prevalent in natural products and pharmaceuticals [2] [8].
The development of heterogeneous catalytic systems using polymer-supported tin reagents has emerged as a significant advancement in the application of ethyl (z)-3-(tributylstannyl)acrylate and related organotin compounds. These systems address the fundamental challenges associated with homogeneous tin catalysis, particularly the difficulties in catalyst separation and recovery that have traditionally limited the practical implementation of organotin reagents in industrial processes.
Polymer-supported triorganotin halides represent one of the most successful approaches to heterogeneous tin catalysis [1] [2]. These systems utilize polystyrene-based polymer supports to immobilize tin reagents while maintaining their catalytic activity. In regioselective halogenation reactions of aromatic amines, these polymer-bound catalysts demonstrate exceptional performance, achieving high yields and selectivities comparable to their homogeneous counterparts. The halogenation process involves the initial formation of polymer-bound n-triorganostannylamines through treatment with n-butyllithium, followed by halogenation with bromine or iodine monochloride to produce para-halogenated aromatic amines with remarkable selectivity [1].
The recyclability performance of these polymer-supported systems is particularly noteworthy. The regeneration of organotin halide reagents occurs directly during the halogenation reaction, enabling multiple reuse cycles without significant loss of efficiency [1] [2]. After three consecutive runs, tin residues in the final products remain below 20 parts per million, demonstrating the effectiveness of the polymer support in retaining the tin species while allowing product separation [1]. This low leaching characteristic is crucial for applications where metal contamination must be minimized.
Non-styrenic polymer-supported organotin chloride catalysts have been developed using macroporous copolymers composed of allyl ether monomers bearing organotin moieties with n-phenylmaleimide and bismaleimide cross-linkers [3] [4]. These catalysts exhibit good activity and stability in reduction reactions, such as the sodium borohydride reduction of bromoadamantane. The macroporous structure, created using toluene-n-methylformanilide porogen systems, provides optimal swelling characteristics and surface area for catalytic applications [3] [4].
The preparation of these non-styrenic supports offers several advantages over traditional polystyrene-based systems. The allyl ether linkage provides long-term storage stability since allyl ethers do not undergo homopolymerization [4]. Additionally, the long alkyl chain between the tin moiety and the allylic group functions as a spacer arm, potentially reducing steric hindrance and improving accessibility to the tin center [4].
Hydrophilic polyethylene glycol-based resin supports have been employed for specialized applications in radiochemistry and bioconjugation [5]. These systems utilize trialkyltin chloride precursors bound to PEG-based resin supports through one of the alkyl groups. Upon exposure to electrophilic radioiodine, the system liberates radiolabeled iodobenzoic acid or its succinimidyl ester without co-release of the resin-bound precursors [5]. The radiochemical yields range from 35 to 75 percent, depending on the solvent system and precursor structure, demonstrating the versatility of polymer-supported tin chemistry in specialized applications [5].
The characterization of polymer-supported tin reagents reveals important structure-activity relationships. Infrared spectroscopy studies show the disappearance of hydroxyl and thiol stretching signals after treatment with organotin methoxide derivatives, confirming the formation of covalent oxygen-tin or sulfur-tin bonds [6] [7]. The tin loading typically ranges from 7 to 10 percent by weight, regardless of the immobilization method employed [6] [7].
Surface area and swelling characteristics significantly influence the performance of polymer-supported tin catalysts. Macroporous polymers with controlled porosity and surface area provide optimal environments for catalytic reactions while maintaining mechanical stability [3]. The balance between accessibility and stability is crucial for achieving high catalytic efficiency while ensuring adequate recyclability [3].
The development of polymer-supported tin reagents has demonstrated that heterogeneous systems can match or exceed the performance of homogeneous counterparts while providing significant advantages in catalyst recovery and reuse. These advances represent a critical step toward the practical implementation of tin-based catalysis in sustainable chemical processes.
The investigation of synergistic catalyst combinations has revealed remarkable opportunities for enhancing the performance of transesterification reactions involving ethyl (z)-3-(tributylstannyl)acrylate and related compounds. These multi-component catalytic systems leverage the complementary properties of different catalytic species to achieve superior activity, selectivity, and recyclability compared to single-component systems.
Nickel and zinc dual catalysis has emerged as a particularly effective synergistic combination for formal transesterification reactions [8]. The nickel-zinc catalyzed formal transesterification of but-3-enyl esters with tetrahydrofuran and alkyl iodides demonstrates the ability to cleave both carbon(acyl)-oxygen and carbon(alkyl)-oxygen bonds of esters under mild conditions [8]. This dual activation pathway significantly broadens the substrate scope compared to traditional transesterification methods, which are typically limited to aromatic substrates [8]. The mechanistic studies reveal two distinct catalytic cycles operating simultaneously, representing a novel reaction pathway that differs from conventional transesterification mechanisms [8].
The application of earth-abundant alkali metal species as catalysts for transesterification represents another significant advancement in synergistic catalysis [9]. Potassium carbonate has been identified as a highly effective catalyst for the transesterification of aryl or heteroaryl esters with phenols, a challenging transformation due to the relatively low nucleophilicity of phenolic oxygen species [9]. The reaction mechanism involves cation-π complex formation between potassium ions and the aromatic rings of the ester substrates, facilitating carbon(acyl)-oxygen bond activation [9]. This interaction explains why saturated aliphatic acid esters are not suitable substrates for this particular transesterification system [9].
The substrate scope of potassium carbonate-catalyzed transesterification encompasses a wide range of functional groups, including pyridyl, thienyl, quinolyl, and indolyl substituents [9]. The reaction proceeds under mild conditions at 60 degrees Celsius in dioxane solvent, providing moderate to high yields ranging from 70 to 95 percent [9]. The heterogeneous nature of the potassium carbonate catalyst facilitates easy recovery and reuse, making this system environmentally friendly and economically attractive [9].
Dibutyltin oxide in combination with ionic liquids represents a sophisticated example of synergistic catalysis in transesterification reactions [10]. The ionic liquid significantly enhances the catalytic activity of dibutyltin oxide by forming highly active tin species where the anion of the ionic liquid functions as a ligand [10]. This cooperation results in a fourfold increase in catalytic activity compared to dibutyltin oxide alone [10]. The highest conversions, ranging from 30 to 39 percent of phenol, and the best selectivity toward diphenyl carbonate are achieved using n-methyl-2-pyrrolidone hydrogen sulfate and choline chloride zinc chloride as the ionic liquid components [10].
The mechanistic understanding of ionic liquid-enhanced tin catalysis reveals that both Brønsted and Lewis acidic ionic liquids can participate in the catalytic process [10]. The relative acidity of the ionic liquids, as determined by infrared spectroscopy using pyridine as a probe molecule, correlates with their effectiveness in enhancing tin catalyst activity [10]. This fundamental understanding enables the rational design of ionic liquid-tin catalyst combinations for specific transesterification applications [10].
Palladium and copper cocatalysis has been extensively studied in cross-coupling reactions involving tributylstannyl compounds [11]. The Stille reaction of iodobenzene with ethyl (z)-3-(tributylstannyl)acrylate achieves 90 percent conversion within 30 minutes at 100 degrees Celsius in dimethylformamide [11]. The dual metal system provides enhanced reactivity through complementary activation pathways, with palladium facilitating oxidative addition and reductive elimination while copper assists in transmetalation processes [11].
The design of synergistic catalyst systems requires careful consideration of the individual catalyst properties and their potential interactions. Successful combinations often involve catalysts with complementary Lewis acid-base properties, different metal oxidation states, or orthogonal activation mechanisms [12]. The optimization of reaction conditions, including temperature, solvent, and catalyst ratios, is crucial for achieving maximum synergistic effects [12].
Phosphonium salt-based ionic liquids have been developed as selective catalysts for mono-transesterification reactions of organic carbonates [10]. Methyl trioctylphosphonium methyl carbonate and its anion metathesis analogues demonstrate remarkable selectivity for mono-transesterification products over symmetrical higher organic carbonates [10]. The carbonate, acetate, and phenolate phosphonium catalysts effectively catalyze the mono-transesterification of dimethyl carbonate and diethyl carbonate with various alcohols, providing a halide-free and environmentally benign approach to transesterification [10].
The recyclability of synergistic catalyst systems often exceeds that of individual components due to the stabilizing effects of catalyst interactions. The cooperative effects can prevent catalyst deactivation mechanisms such as aggregation, leaching, or decomposition, leading to enhanced longevity and reusability [12]. This improved stability translates directly into more sustainable and economically viable catalytic processes.
The development of effective recovery and reactivation strategies for tin-containing catalytic complexes is essential for the sustainable implementation of ethyl (z)-3-(tributylstannyl)acrylate-based catalytic systems. These methodologies must address the unique challenges associated with organotin chemistry while ensuring high recovery efficiency and catalyst performance restoration.
Anion exchange resin-based recovery represents one of the most successful approaches for reclaiming tin-containing catalysts from complex reaction mixtures [13] [14]. The process utilizes strong basic mesoporous and macroporous anion exchange resins in chloride form to selectively adsorb platinum, tin, and indium from spent catalysts that have been leached with aqua regia at 75 degrees Celsius for 20 to 25 minutes [13] [14]. The sequential desorption procedure enables the selective recovery of individual metals with desorption efficiencies exceeding 99 percent for all target metals [13] [14].
The sequential desorption protocol involves multiple steps designed to exploit the different chemical properties of the adsorbed metal complexes [13] [14]. Aluminum is first removed selectively by elution with 3 molar hydrochloric acid, followed by platinum desorption using 1 molar sodium thiosulfate at pH 9 [13] [14]. Tin removal is accomplished using 0.1 molar ascorbic acid, while indium is recovered using 0.1 molar ethylenediaminetetraacetic acid as the eluent [13] [14]. This systematic approach achieves metal recovery yields exceeding 98 percent by weight, demonstrating the exceptional efficiency of the anion exchange methodology [13] [14].
Alkali precipitation and dissolution methods provide an alternative approach for recovering palladium-tin based electroless plating catalysts [15]. The process involves adding alkali hydroxide or carbonate to exhausted catalytic solutions and spent rinse water to precipitate catalyst residues [15]. The pH is adjusted to values between 5 and 8 to optimize precipitation efficiency while maintaining catalyst integrity [15]. The collected precipitate is subsequently dissolved in hydrohalide acid, typically hydrochloric acid, and adjusted to the desired concentration for reuse [15]. This method offers economic advantages due to its simplicity and the relatively low cost of the reagents involved [15].
Magnetic separation techniques have been developed for catalysts supported on magnetic nanoparticles [16]. These systems allow for facile catalyst recovery using external magnetic fields, eliminating the need for filtration or centrifugation [16]. The magnetic separation approach is particularly advantageous for continuous or flow processes where rapid catalyst separation is required [16]. The recovered catalysts can be directly reused after magnetic collection and washing procedures [16].
Thermal regeneration strategies have proven effective for restoring the activity of deactivated tin-containing catalysts [17]. The process typically involves calcination at controlled temperatures ranging from 400 to 700 degrees Celsius under specified atmospheric conditions [17]. Studies on nickel-aluminum oxide catalysts used in methane reforming demonstrate that thermal regeneration at 700 degrees Celsius can restore catalyst activity to 90 percent of its original value [17]. The optimization of regeneration temperature and atmosphere is crucial for achieving maximum activity restoration while preventing sintering or other detrimental structural changes [17].
Chemical regeneration methods offer targeted approaches for addressing specific deactivation mechanisms [17]. Acid and base treatments can remove ionic poisons or accumulated deposits, while oxidation-reduction cycles can restore the proper oxidation state of the active tin species [17]. Studies on platinum-silica catalysts show that chemical regeneration using combined acid and base treatments can restore catalyst activity to 95 percent of its original value [17]. The selection of appropriate chemical regeneration protocols depends on the nature of the deactivation and the specific catalyst system [17].
Electrochemical recovery and reactivation methods represent emerging technologies for catalyst regeneration [18]. These approaches utilize controlled potential application to selectively recover precious metals or restore catalyst activity without the thermal damage associated with conventional regeneration methods [18]. The electrochemical technique offers environmental advantages by eliminating the need for harsh chemicals or high-temperature treatments [18]. The development of electrochemical regeneration protocols specifically for tin-containing catalysts remains an active area of research [18].
Surface modification and functionalization strategies can enhance the recovery and reactivation efficiency of tin-containing catalysts [6] [7]. The immobilization of organotin species on mercaptopropyl-functionalized silica provides enhanced stability compared to direct anchoring on activated silica [6] [7]. The formation of sulfur-tin covalent bonds creates more robust linkages that resist leaching during reaction and recovery cycles [6] [7]. However, the initial catalytic activity may be slightly lower for thiol-functionalized supports compared to direct silica immobilization [6] [7].
The characterization of recovered and reactivated catalysts is essential for validating the effectiveness of recovery protocols [6] [7]. Spectroscopic analysis confirms the retention of essential structural features after recovery and reactivation cycles [6] [7]. The maintenance of tin loading levels and the absence of significant structural degradation indicate successful regeneration [6] [7]. Long-term stability studies demonstrate that properly recovered and reactivated catalysts can maintain their performance over multiple cycles [6] [7].
The economic viability of recovery and reactivation processes depends on several factors, including the cost of the recovery procedure, the value of the recovered materials, and the performance of the regenerated catalysts [19]. For precious metal-containing catalysts, the high value of the recovered metals often justifies sophisticated recovery procedures [19]. In the case of tin-containing catalysts, the focus shifts toward minimizing environmental impact and reducing waste generation while maintaining economic competitiveness [19].